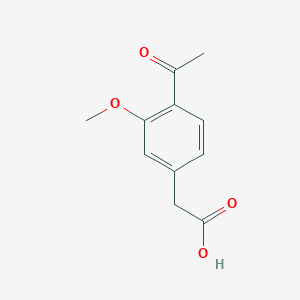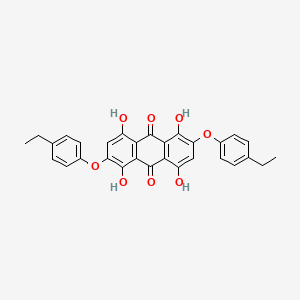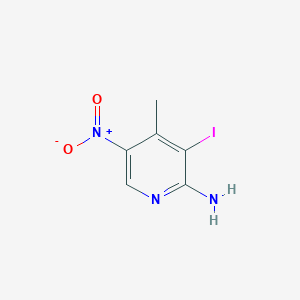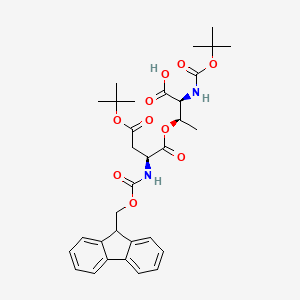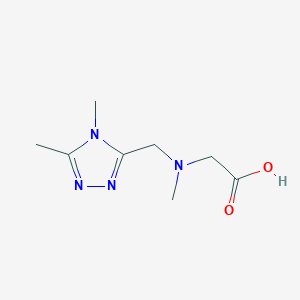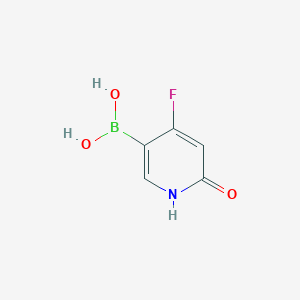
6-(Bromomethyl)-1,3-difluoronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Bromomethyl)-1,3-difluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromomethyl group and two fluorine atoms attached to the naphthalene ring. The unique structural features of this compound make it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1,3-difluoronaphthalene typically involves the bromination of 1,3-difluoronaphthalene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of side reactions.
化学反应分析
Types of Reactions
6-(Bromomethyl)-1,3-difluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学研究应用
6-(Bromomethyl)-1,3-difluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of new materials and catalysts.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 6-(Bromomethyl)-1,3-difluoronaphthalene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target .
相似化合物的比较
Similar Compounds
- 6-(Bromomethyl)-1,3-dioxolo[4,5-g]quinoline-7-carboxylate
- 2,3-Bis(bromomethyl)quinoxaline
- γ-Halo-α,β-unsaturated ketones
Uniqueness
6-(Bromomethyl)-1,3-difluoronaphthalene is unique due to the presence of both bromomethyl and difluoro groups on the naphthalene ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications .
属性
分子式 |
C11H7BrF2 |
|---|---|
分子量 |
257.07 g/mol |
IUPAC 名称 |
6-(bromomethyl)-1,3-difluoronaphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-6-7-1-2-10-8(3-7)4-9(13)5-11(10)14/h1-5H,6H2 |
InChI 键 |
XTEPYKPMJWFZDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2C=C1CBr)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15249437.png)

![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
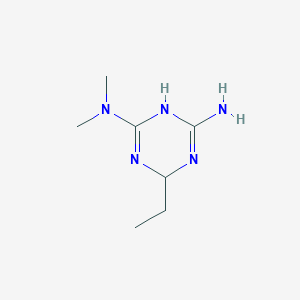

![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
